![molecular formula C20H19ClFN3OS B459782 3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-00-1](/img/structure/B459782.png)
3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
This compound is a derivative of tetrahydrothieno[2,3-b]quinoline, which is a bicyclic system containing a thiophene and a quinoline ring . The molecule also contains an amide functional group, which is a common feature in many bioactive compounds .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized via multi-step organic reactions involving nucleophilic substitution and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic systems and the amide functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and an amide group could impact its solubility and stability .Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis . This compound can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Therapeutic Potential
Quinoline derivatives, such as the compound , have been utilized in various areas of medicine . They have shown potential as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
The compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Antimicrobial Activity
Most quinoline derivatives, including this compound, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Inhibition of DNA Synthesis
Quinolines, including this compound, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Synthesis of Quinolinyl-pyrazoles
This compound can be used in the synthesis of important pyrazole-containing quinolines . These quinolines were obtained through chalcones by treating it with thiosemicarbazide under alkaline condition followed by cyclization .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS/c1-2-10-3-6-16-11(7-10)8-13-17(23)18(27-20(13)25-16)19(26)24-12-4-5-15(22)14(21)9-12/h4-5,8-10H,2-3,6-7,23H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOFJKLLBRAGFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
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